molecular formula C14H19F13NOS+ B3295778 6:2 Fluorotelomer thioether hydroxyammonium CAS No. 88992-46-5

6:2 Fluorotelomer thioether hydroxyammonium

Cat. No.: B3295778
CAS No.: 88992-46-5
M. Wt: 496.35 g/mol
InChI Key: CNMMRRVECJZEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of 6:2 Fluorotelomer Thioether Hydroxyammonium (B8646004) within PFAS Research

6:2 Fluorotelomer thioether hydroxyammonium (6:2 FTSHA) is a specific polyfluorinated compound that falls under the umbrella of fluorotelomer precursors. It has been identified as a component in certain aqueous film-forming foam (AFFF) formulations used for firefighting. www.qld.gov.au AFFF formulations are complex mixtures of various PFAS and other chemicals, designed to extinguish hydrocarbon fuel fires. bohrium.com Due to their extensive use at military bases, airports, and industrial facilities, AFFF-impacted sites are significant sources of PFAS contamination in groundwater and soil. researchgate.net

Research into the composition of AFFF has revealed the presence of numerous PFAS, including 6:2 FTSHA and its related compound, 8:2 FTSHA. doi.org The chemical structure of 6:2 FTSHA contains a six-carbon fluorinated "tail," a thioether linkage, and a hydrophilic hydroxyammonium head group. This structure imparts surfactant properties to the molecule, which are essential for the performance of firefighting foams. Within the broader scope of PFAS research, 6:2 FTSHA is studied as a member of the diverse group of AFFF-related compounds that can be released into the environment during training exercises or emergency responses.

Significance of Investigating Fluorotelomer Thioether Hydroxyammonium Compounds as Environmental Contaminants

The investigation of fluorotelomer thioether hydroxyammonium compounds like 6:2 FTSHA is significant for several reasons. Firstly, their presence in widely used AFFF formulations means they are potential environmental contaminants. Indeed, 6:2 FTSHA has been detected in Canadian surface waters, indicating its mobility and persistence in the environment. acs.org The detection of its oxidized form, 6:2 fluorotelomer sulfoxide (B87167) hydroxyammonium (6:2 FTSHA-SO), in urban water samples further highlights the environmental relevance of this class of compounds. acs.org

Overview of Research Scope and Objectives

The primary objectives of research concerning 6:2 FTSHA and related compounds are to understand their occurrence, fate, transport, and transformation in the environment. Key research areas include:

Analytical Method Development: Establishing robust analytical techniques, often utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately detect and quantify 6:2 FTSHA and its transformation products in complex environmental matrices like water, soil, and biological samples. doi.org

Environmental Occurrence: Monitoring and mapping the presence and concentration of 6:2 FTSHA in areas impacted by AFFF use, as well as in broader environmental systems, to assess the extent of contamination. acs.org

Transformation and Degradation Studies: Conducting laboratory and field studies to elucidate the biotic and abiotic degradation pathways of 6:2 FTSHA. This involves identifying intermediate and terminal degradation products to evaluate its potential to form persistent PFAAs. nih.govresearchgate.net

Fate and Transport Modeling: Investigating the physical and chemical properties of 6:2 FTSHA to predict its movement and partitioning in the environment, including its potential for sorption to soil and sediment and its mobility in groundwater.

By addressing these research objectives, scientists aim to build a comprehensive understanding of the environmental risks associated with 6:2 FTSHA and to inform effective management and remediation strategies for AFFF-contaminated sites.

Data on this compound and Related Compounds

Table 1: Chemical Identity of 6:2 FTSHA and its Sulfoxide Derivative

Compound NameAbbreviationMolecular Formula
This compound6:2 FTSHAC14F13H19NOS+
6:2 Fluorotelomer sulfoxide hydroxyammonium6:2 FTSHA-sulfoxideC14F13H19NO2S+

Source: doi.org

Table 2: Research Findings on the Biotransformation of a Structurally Similar Compound (6:2 FtTAoS)

ConditionKey Transformation ProductsBiotransformation Rate
Aerobic4:2, 6:2, and 8:2 fluorotelomer sulfonate (FtS), 6:2 fluorotelomer unsaturated carboxylic acid (FtUCA), 5:3 FtCA, and C4-C8 PFCAsRelatively rapid
Nitrate-ReducingFluorotelomer thioether and sulfinyl compounds; minimal 6:2 fluorotelomer sulfonate and perfluorohexanoate~10 times slower than aerobic; ~2.7 times faster than sulfate-reducing
Sulfate-Reducing6:2 fluorotelomer thioether propionate (B1217596) (6:2 FtTP); no further reaction to PFCAs or fluorotelomer sulfonates and carboxylatesSlower than aerobic

Source: nih.govnih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-hydroxy-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propyl]-trimethylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F13NOS/c1-28(2,3)6-8(29)7-30-5-4-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h8,29H,4-7H2,1-3H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMMRRVECJZEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CSCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F13NOS+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90892532
Record name 6:2 Fluorotelomer thia hydroxy propyl trimethyl ammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90892532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88992-46-5
Record name 6:2 Fluorotelomer thia hydroxy propyl trimethyl ammonium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90892532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Environmental Occurrence and Distribution in Contaminated Systems

Detection in Aqueous Film Forming Foams (AFFF) Formulations

6:2 Fluorotelomer thioether hydroxyammonium (B8646004), identified by the CAS number 88992-46-5, has been recognized as a component in Aqueous Film Forming Foam (AFFF) formulations used to extinguish hydrocarbon fuel fires. google.comescholarship.org Its inclusion in these complex chemical mixtures is a primary pathway for its release into the environment.

However, its presence is not universal across all AFFF products. In one analysis of an Ansul AFFF formulation, 6:2 fluorotelomer thiohydroxy ammonium (B1175870) (6:2 FtTHN+) was described as a potential trace constituent, but it was not detected in the specific stock solution used for that particular study. acs.orgberkeley.edu This highlights the variability in the composition of different AFFF formulations.

Presence and Spatial Distribution in Groundwater Systems

Direct quantitative data on the presence and spatial distribution of 6:2 Fluorotelomer thioether hydroxyammonium in groundwater systems is not extensively detailed in available scientific literature. While many studies focus on its transformation products or other related fluorotelomer compounds, specific concentration data for the parent compound in groundwater remains scarce. cswab.org The mobility of PFAS in groundwater is known to be influenced by factors such as soil composition, co-mingled contaminants, and the specific chemical structure of the compound. google.com

Identification in Soil and Sediment Matrices

Similar to groundwater, specific quantitative data for this compound in soil and sediment is limited. However, research into AFFF-contaminated sites provides some insight into related compounds. A study of AFFF-polluted soils in Sweden identified a related compound, 6:2 FTSHA-sulfoxide, as a substance that merits further attention. eurofins.se The detection of this sulfoxide (B87167) variant suggests that compounds within this structural family are present and persistent in soil environments following AFFF application.

Occurrence in Urban Runoff and Associated Pathways

Urban runoff is a recognized pathway for the distribution of various pollutants into the environment. epa.govwikipedia.orgwitpress.com While PFAS are frequently detected in urban runoff, specific data on this compound is not prominent. However, a study of Canadian surface waters, including urban sites, detected the related compound 6:2 fluorotelomerthiohydroxyl ammonium sulfoxide (FTSHA-SO). nih.govacs.org This finding indicates that this class of chemicals can enter aquatic environments through pathways that may include urban runoff.

Transformation and Degradation Pathways of 6:2 Fluorotelomer Thioether Hydroxyammonium

Biotransformation Under Aerobic Environmental Conditions

Under aerobic conditions, such as in surface soils and oxygenated waters, 6:2 FtTAoS is susceptible to microbial degradation. The process involves several key mechanisms and results in a range of transformation products.

The biotransformation of 6:2 FtTAoS in aerobic environments is an active process mediated by microorganisms. In studies using AFFF-amended microcosms with soil and medium, the transformation of 6:2 FtTAoS was observed to occur over approximately 40 to 60 days. berkeley.eduescholarship.org The degradation process is initiated by microbial enzymes that target the non-fluorinated parts of the molecule. Specifically, oxidation at the thioether (sulfide) moiety is a key initial step. researchgate.net This is followed by further enzymatic attacks that cleave other parts of the molecule. The rate of transformation can be significant, with studies showing complete transformation of the parent compound within 20 days in acclimated soil microcosms. escholarship.org However, the subsequent transformation of the intermediate products appears to be slower, suggesting that these intermediates may persist in the environment. berkeley.edu

Aerobic biotransformation of 6:2 FtTAoS yields a variety of products. One of the most abundant is 6:2 fluorotelomer sulfonate (6:2 FtS), which accounted for approximately 8% of the total transformed parent compound in one 60-day study. berkeley.edu In addition to 6:2 FtS, other fluorotelomer sulfonates like 4:2 FtS and 8:2 FtS have been detected, though in much smaller quantities. berkeley.edu

Further degradation leads to the formation of various perfluoroalkyl carboxylic acids (PFCAs) and polyfluorinated acids. pops.int Key identified products include:

6:2 fluorotelomer unsaturated carboxylic acid (6:2 FtUCA) berkeley.edu

5:3 fluorotelomer carboxylic acid (5:3 FtCA) berkeley.edu

Perfluorohexanoic acid (PFHxA) escholarship.org

Perfluoropentanoic acid (PFPeA) escholarship.org

Perfluorobutanoic acid (PFBA) escholarship.org

High-resolution mass spectrometry has also identified singly and doubly oxygenated forms of the parent 6:2 FtTAoS molecule, indicating oxidative processes at the thioether group. berkeley.eduresearchgate.net The table below summarizes the major aerobic transformation products observed in microcosm studies.

Parent CompoundTransformation ProductMolar Yield (% of transformed parent)Reference
6:2 FtTAoS6:2 Fluorotelomer sulfonate (6:2 FtS)8% berkeley.edu
6:2 FtTAoSPerfluorohexanoic acid (PFHxA)0.9% escholarship.org
6:2 FtTAoSPerfluoropentanoic acid (PFPeA)0.9% escholarship.org
6:2 FtTAoSPerfluorobutanoic acid (PFBA)0.2% escholarship.org
6:2 FtTAoS5:3 Fluorotelomer carboxylic acid (5:3 FtCA)~0.5% berkeley.edu
6:2 FtTAoS6:2 Fluorotelomer unsaturated carboxylic acid (6:2 FtUCA)~0.18% berkeley.edu

Biotransformation Under Anaerobic Environmental Conditions

In anaerobic environments, such as groundwater, saturated sediments, and wastewater treatment digesters, the transformation of 6:2 FtTAoS follows different pathways and generally proceeds at a much slower rate than under aerobic conditions.

The biotransformation of 6:2 FtTAoS under anaerobic conditions is influenced by the prevailing redox environment (e.g., nitrate-reducing, sulfate-reducing, iron-reducing, or methanogenic). escholarship.org Transformation rates under nitrate-reducing conditions have been found to be approximately 10 times slower than under aerobic conditions. researchgate.netnih.gov Under more strongly reducing conditions like sulfate-reducing, the rates are even slower. nih.gov The primary transformation pathway under these conditions involves the hydrolysis of the amide group, a reaction likely catalyzed by a microbial amidase. cswab.org This contrasts with the oxidative attack on the thioether moiety seen in aerobic environments. researchgate.net

A key and stable transformation product identified under various anaerobic conditions is 6:2 fluorotelomer thioether propionate (B1217596) (6:2 FtTP). nih.govau.dk This compound is formed through the hydrolysis of the amide bond in the parent molecule. researchgate.netcswab.org Unlike the aerobic pathway, the anaerobic transformation of 6:2 FtTAoS does not appear to produce significant amounts of fluorotelomer sulfonates or perfluoroalkyl carboxylates. nih.govau.dk The 6:2 FtTP intermediate has been shown to be recalcitrant to further biotransformation, indicating the stability of the thioether group under sulfate-reducing conditions. nih.govau.dk

In some anaerobic microcosms, mass balance analyses have suggested the formation of volatile biotransformation products or those that are not readily oxidized by standard precursor assays. researchgate.netnih.gov For instance, under nitrate-reducing conditions, 6:2 fluorotelomer thiol has been detected, and fluorotelomer thioether and sulfinyl compounds were also identified. researchgate.netnih.gov

The transformation profiles of 6:2 FtTAoS differ markedly between aerobic and anaerobic conditions, highlighting the critical role of oxygen in its environmental fate.

Reaction Rates : Biotransformation is significantly faster under aerobic conditions. Complete degradation of the parent compound can occur in weeks under aerobic conditions, while it can take many months to over a year under various anaerobic conditions. escholarship.orgnih.gov Rates under nitrate-reducing conditions are faster than under sulfate-reducing conditions but still much slower than aerobic rates. researchgate.netnih.gov

Primary Attack Point : The initial microbial attack occurs at different points on the molecule. Aerobic pathways involve oxidation at the thioether sulfur atom, whereas anaerobic pathways primarily involve hydrolysis of the amide linkage. researchgate.netcswab.org

Transformation Products : The end products are distinct. Aerobic transformation leads to the formation of 6:2 FtS and a suite of PFCAs (PFHxA, PFPeA) and other polyfluorinated acids. berkeley.eduescholarship.org In contrast, anaerobic transformation primarily yields the stable intermediate 6:2 FtTP, with minimal to no production of PFCAs or 6:2 FtS. nih.govau.dk

The following table provides a comparative summary of the transformation pathways.

FeatureAerobic ConditionsAnaerobic Conditions
Primary Mechanism Oxidation of the thioether groupHydrolysis of the amide group
Transformation Rate Relatively fast (weeks to months)Slow (months to years)
Key Products 6:2 FtS, 6:2 FtUCA, 5:3 FtCA, PFHxA, PFPeA6:2 FtTP, volatile thiols
PFCA Formation YesMinimal to none

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, such as exposure to light (photolysis) and chemical reactions like oxidation and reduction that occur in environmental systems.

Photolytic Transformation Studies (e.g., UV Degradation of related fluorotelomers)

Photolytic degradation is a key abiotic process for many organic compounds in sunlit surface waters and the atmosphere. Studies on compounds structurally similar to 6:2 Fluorotelomer thioether hydroxyammonium (B8646004), such as 6:2 fluorotelomer sulfonamide alkylbetaine (6:2 FTAB), have demonstrated susceptibility to UV degradation. mdpi.comresearchgate.netresearchgate.netscholaris.ca

Research on the UV photolysis of 6:2 FTAB has shown that it can undergo almost complete decomposition within 360 minutes of treatment time. mdpi.com The primary transformation product identified in these studies is 6:2 fluorotelomer sulfonic acid (6:2 FTSA). mdpi.comresearchgate.net In addition to the major product, the formation of shorter-chain perfluoroalkyl acids (PFAAs), including perfluoroheptanoic acid (PFHpA), perfluorohexanoic acid (PFHxA), and perfluoropentanoic acid (PFPeA), has been observed at trace levels. mdpi.com

The degradation rate of 6:2 FTAB via photolysis is influenced by the pH of the surrounding medium, with the optimal pH for degradation reported to be 6.5. mdpi.com Both direct and indirect photolysis mechanisms are thought to be involved in the transformation of 6:2 FTAB, with potential contributions from hydroxyl radicals, superoxide (B77818) radicals, and other reactive oxygen species. mdpi.comresearchgate.netresearchgate.net

UV Degradation of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine (6:2 FTAB)

ParameterObservationReference
Primary Transformation Product6:2 Fluorotelomer Sulfonic Acid (6:2 FTSA) mdpi.comresearchgate.net
Minor Transformation ProductsPerfluoroheptanoic Acid (PFHpA), Perfluorohexanoic Acid (PFHxA), Perfluoropentanoic Acid (PFPeA) mdpi.com
Optimal pH for Degradation6.5 mdpi.com
Proposed MechanismsDirect and Indirect Photolysis (involvement of ROS) mdpi.comresearchgate.netresearchgate.net

Oxidative and Reductive Chemical Transformation Pathways in Environmental Systems

Oxidative and reductive processes are fundamental to the transformation of contaminants in various environmental compartments, including soil, sediment, and groundwater. While direct studies on the abiotic oxidative and reductive transformation of 6:2 Fluorotelomer thioether hydroxyammonium are lacking, research on related compounds provides valuable insights.

For instance, studies on the aerobic biotransformation of 4:2, 6:2, and 8:2 fluorotelomer thioether amido sulfonate (FtTAoS) have identified oxidized intermediate products. acs.orgberkeley.edunih.gov These include compounds that have undergone oxidation at the thioether functional group, resulting in the formation of 6:2 fluorotelomer sulfoxide (B87167) amido sulfonate (6:2 FtSOAoS) and 6:2 fluorotelomer sulfone amido sulfonate (6:2 FtSO₂AoS). acs.org Although these transformations were observed in the presence of microorganisms, the oxidation of the sulfur atom is a chemical process that could potentially occur abiotically in the presence of environmental oxidants.

Furthermore, advanced oxidation processes (AOPs), which involve the generation of highly reactive species like hydroxyl radicals, have been shown to be effective in degrading some fluorotelomer compounds. For example, the oxidation of 8:2 fluorotelomer alcohol (8:2 FtOH) can be initiated by hydroxyl radicals. mdpi.com

Under sulfate-reducing conditions, a form of anaerobic environment, the biotransformation of 6:2 FtTAoS has been observed to proceed through a different pathway than under aerobic conditions, leading to the formation of 6:2 fluorotelomer thioether carboxylate. nih.gov While this is a biological process, it points to the potential for reductive transformations of the non-fluorinated part of the molecule under anaerobic conditions.

Potential Abiotic Transformation Products of Related 6:2 Fluorotelomer Compounds

Related CompoundTransformation ProcessPotential ProductsReference
6:2 Fluorotelomer Thioether Amido Sulfonate (FtTAoS)Oxidation (in biotic systems)6:2 Fluorotelomer Sulfoxide Amido Sulfonate (6:2 FtSOAoS), 6:2 Fluorotelomer Sulfone Amido Sulfonate (6:2 FtSO₂AoS) acs.org
8:2 Fluorotelomer Alcohol (8:2 FtOH)Oxidation (by hydroxyl radicals)Perfluoroalkyl Carboxylic Acids (PFCAs) mdpi.com
6:2 Fluorotelomer Thioether Amido Sulfonate (FtTAoS)Transformation under sulfate-reducing conditions (biotic)6:2 Fluorotelomer Thioether Carboxylate nih.gov

Table of Compound Names

Abbreviation/Common NameChemical Name
6:2 FTAB6:2 Fluorotelomer Sulfonamide Alkylbetaine
6:2 FTSA6:2 Fluorotelomer Sulfonic Acid
PFHpAPerfluoroheptanoic Acid
PFHxAPerfluorohexanoic Acid
PFPeAPerfluoropentanoic Acid
FtTAoSFluorotelomer Thioether Amido Sulfonate
6:2 FtSOAoS6:2 Fluorotelomer Sulfoxide Amido Sulfonate
6:2 FtSO₂AoS6:2 Fluorotelomer Sulfone Amido Sulfonate
8:2 FtOH8:2 Fluorotelomer Alcohol

Transport and Sorption Dynamics in Environmental Media

Interfacial Adsorption Behavior in Soil-Water Systems

There is a notable absence of specific research on the interfacial adsorption behavior of 6:2 Fluorotelomer thioether hydroxyammonium (B8646004) in soil-water systems.

Solid-Water Interface Interactions and Sorption Isotherms

No publicly available studies were found that specifically investigate the solid-water interface interactions or determine the sorption isotherms for 6:2 Fluorotelomer thioether hydroxyammonium. Sorption isotherms are fundamental to understanding how a chemical partitions between the solid (soil) and liquid (water) phases, which is a key factor in predicting its mobility in the environment. For other fluorotelomer compounds, sorption to soil is influenced by factors such as the mineral composition of the soil. rsc.org

Air-Water Interface Adsorption Mechanisms in Unsaturated Zones

Similarly, there is no specific information available on the air-water interface adsorption mechanisms of this compound in unsaturated zones. For many PFAS, adsorption at the air-water interface is a significant retention mechanism in unsaturated soils, where air and water coexist in the pore spaces. nih.govarizona.edu This process can significantly retard their downward movement towards groundwater. ykcs.ac.cn

Influence of Environmental Parameters on Mobility

The impact of key environmental parameters on the mobility of this compound has not been documented in the available scientific literature.

Effects of Soil Organic Matter Content on Transport

The role of soil organic matter (SOM) in the transport of this compound is unknown. For other organic pollutants, SOM can be a primary sorbent, influencing their retention and transport. frontiersin.org In the case of some anionic PFAS, the correlation between sorption and organic carbon content is not always straightforward, suggesting other mechanisms may also be at play. cswab.org

Impact of Soil Particle Size Distribution on Retention

No data exists on how soil particle size distribution affects the retention of this compound. For compounds like 6:2 FTS, smaller particle sizes have been shown to increase retardation, indicating greater retention. ykcs.ac.cn This is often attributed to the larger surface area available for adsorption.

Role of Water Saturation Levels in Subsurface Transport

The influence of water saturation levels on the subsurface transport of this compound remains uninvestigated. Research on 6:2 FTS has demonstrated that its transport is highly dependent on water saturation. ykcs.ac.cn Under unsaturated conditions, retardation can be significantly enhanced due to adsorption at the air-water interface. ykcs.ac.cn

Mechanisms Governing Environmental Mobility

The environmental transport and ultimate fate of this compound (6:2 FTSHA) are dictated by a complex interplay of its chemical structure and the properties of the surrounding environmental media. As a cationic per- and polyfluoroalkyl substance (PFAS), its mobility is influenced by partitioning behaviors driven by its fluorinated alkyl chain and electrostatic interactions mediated by its positively charged functional group. These mechanisms determine its tendency to remain dissolved in water, adsorb to soil and sediment, or accumulate at air-water interfaces.

Hydrophobic Partitioning Phenomena

Hydrophobic partitioning is a key process governing the sorption of PFAS to environmental matrices like soil and sediment. This phenomenon is driven by the tendency of the hydrophobic fluorinated carbon chain to move from the aqueous phase to associate with organic carbon in the environment. The strength of this partitioning generally increases with the length of the perfluoroalkyl chain. enviro.wiki For fluorotelomer-based compounds, this hydrophobic interaction is a predominant adsorption mechanism. researchgate.net

While specific experimental data on the partitioning coefficients (e.g., Koc) for 6:2 FTSHA are not widely available, the behavior of other 6:2 fluorotelomer compounds provides insight into its expected mobility. For instance, studies on related 6:2 fluorotelomer sulfonates (6:2 FTS) show that sorption to organic carbon is a significant retention mechanism. itrcweb.org However, research has also indicated a general lack of strong correlation between soil organic carbon and partition coefficients for some cationic and zwitterionic PFAS, suggesting other mechanisms may be equally or more important. itrcweb.org

Table 1: Comparison of Partitioning Behavior for Selected PFAS Note: Data for 6:2 FTSHA is inferred based on the behavior of structurally similar compounds, as specific experimental values are not readily available in the reviewed literature.

Compound Class Typical Partitioning Behavior Factors Influencing Sorption
This compound (6:2 FTSHA) Cationic Fluorotelomer Expected to partition to organic carbon; potential for strong sorption due to dual hydrophobic and electrostatic mechanisms. Fluorinated chain length, organic carbon content, soil mineralogy, water chemistry.
6:2 Fluorotelomer Sulfonate (6:2 FTS) Anionic Fluorotelomer Moderate sorption to organic carbon; significant retention at air-water interfaces in unsaturated soils. ykcs.ac.cn Organic matter content, particle size, water saturation level. ykcs.ac.cn
Perfluorooctanoic Acid (PFOA) Anionic Perfluoroalkyl Acid Sorption increases with decreasing pH and increasing organic carbon; generally mobile in groundwater. itrcweb.org pH, organic carbon, clay content, cation presence.

| Perfluorooctane (B1214571) Sulfonate (PFOS) | Anionic Perfluoroalkyl Acid | Stronger sorption than PFOA due to longer chain and sulfonate group; less mobile. pops.int | Organic carbon, mineral surfaces, pH. |

Electrostatic Interactions with Geologic Materials

The mobility of 6:2 FTSHA in the subsurface is significantly influenced by electrostatic interactions between its positively charged hydroxyammonium functional group and the charged surfaces of geologic materials. Most soil and sediment minerals, such as clays (B1170129) and metal oxides, possess a net negative surface charge at typical environmental pH values. This creates a strong potential for electrostatic attraction and sorption of cationic PFAS like 6:2 FTSHA.

This electrostatic interaction is a primary sorption process for charged PFAS. itrcweb.org For anionic PFAS, repulsion from negatively charged soil surfaces can increase their mobility, but the presence of cations (like Ca²⁺ and Mg²⁺) in the soil solution can shield these repulsive forces and enhance sorption by forming bridges between the PFAS anion and the soil surface. nih.govresearchgate.net Conversely, for a cationic compound like 6:2 FTSHA, a direct and strong electrostatic attraction to negatively charged sites on soil particles is expected, leading to significant retardation and reduced mobility in groundwater. researchgate.net

Molecular dynamics simulations involving other fluorotelomers on common soil minerals like kaolinite, montmorillonite, and illite (B577164) have shown that the fundamental interactions dictating adsorption are highly dependent on the mineral composition and the specific functional group of the fluorotelomer. rsc.org The cationic nature of 6:2 FTSHA suggests that its interaction with these minerals would be strong, potentially leading to greater retention in soil compared to anionic or neutral PFAS of similar chain length. The presence of zwitterionic and cationic PFAS has been noted to compose a large percentage of the total PFAS mass in source zone soils at contaminated sites, highlighting their tendency to be retained in this medium. acs.org

Table 2: Influence of Geologic Material Properties on Sorption of Cationic PFAS

Soil/Sediment Property Surface Charge at Neutral pH Expected Interaction with 6:2 FTSHA Impact on Mobility
Clay Minerals (e.g., Montmorillonite, Kaolinite) Negative Strong electrostatic attraction. researchgate.netrsc.org High retardation, low mobility.
Iron/Aluminum Oxides Variable (often negative) Strong electrostatic attraction. High retardation, low mobility.
Organic Matter Negative Both hydrophobic partitioning and electrostatic attraction. itrcweb.org Very high retardation, very low mobility.

| Quartz Sand | Negative | Weaker electrostatic attraction compared to clays. | Moderate retardation, higher mobility than in clay-rich soils. |

Advanced Analytical Methodologies for Environmental Characterization

Targeted and Non-Targeted Approaches for Detection and Quantification

The comprehensive analysis of 6:2 FTSHA relies on a combination of high-resolution mass spectrometry for identification and tandem mass spectrometry for quantification. These techniques provide the sensitivity and specificity required to analyze complex environmental samples.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the initial identification of PFAS like 6:2 FTSHA in complex mixtures such as AFFF formulations. nist.gov A key advantage of HRMS is its utility in non-targeted analysis (NTA) and suspect screening, where it can detect compounds for which authentic analytical standards are not available. acs.orgnih.gov

By providing high-accuracy mass measurements, HRMS allows for the determination of a compound's elemental formula. For instance, 6:2 FTSHA has been identified in AFFF reference materials with the chemical formula C₁₄H₁₉F₁₃NOS. nist.gov This capability is crucial for identifying novel or uncharacterized PFAS and their environmental transformation products. acs.org Research on the biotransformation of structurally related fluorotelomer compounds has successfully utilized HRMS to identify previously unknown intermediate products, demonstrating the technique's essential role in elucidating environmental degradation pathways. nih.govresearchgate.net

For quantitative analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant method. google.comgoogle.com This technique offers high sensitivity and selectivity, allowing for the detection of trace levels of specific PFAS in environmental samples. However, a significant challenge in quantifying emerging PFAS, including 6:2 FTSHA, is the frequent lack of certified reference materials and analytical standards.

To overcome this limitation, researchers have developed semi-quantitative methods. One such approach involves using a structurally similar compound as a surrogate standard for calibration. For 6:2 FTSHA, concentrations have been estimated using a matrix-matched calibration curve of perfluorooctane (B1214571) sulfonamido ammonium (B1175870) (PFOSAmS), with an isotopically labeled internal standard like ¹³C₄-PFOS used to correct for matrix effects. doi.org It is critical to note that because of the structural differences between 6:2 FTSHA and the surrogate standard, the resulting concentrations are considered indicative rather than absolute. doi.org

LC-MS/MS Semi-Quantification Strategy for 6:2 FTSHA
Target AnalyteSurrogate Standard UsedInternal Standard UsedData Quality Note
6:2 Fluorotelomer thioether hydroxyammonium (B8646004) (6:2 FTSHA)Perfluorooctane sulfonamido ammonium (PFOSAmS)¹³C₄-Perfluorooctane sulfonate (¹³C₄-PFOS)Concentrations are indicative due to structural differences between analyte and standard. doi.org

Precursor Transformation Assays

Many PFAS in the environment are precursors that can transform into more stable and well-studied perfluoroalkyl acids (PFAAs). Assays designed to measure these precursors are vital for assessing the total PFAS load and long-term contamination potential.

The Total Oxidizable Precursor (TOP) assay is an analytical method used to estimate the concentration of the vast number of PFAS precursors that are not typically measured by targeted analyses. google.comnih.gov The method involves chemically oxidizing a sample, often with heat-activated persulfate, to transform precursors like 6:2 FTSHA into stable PFAAs, which are then quantified using standard LC-MS/MS methods. alsglobal.comacs.org

By comparing the concentrations of specific PFAAs before and after oxidation, the TOP assay provides an aggregate measure of the oxidizable precursors present in the sample. nih.gov This approach is particularly valuable for sites contaminated with AFFF, which can contain a wide variety of proprietary PFAS precursors. nih.govnih.govfrontiersin.org It helps to uncover the "hidden" mass of PFAS contamination that would otherwise go undetected.

Principle of the Total Oxidizable Precursor (TOP) Assay
Precursor Compound ExampleProcessTerminal Analyte MeasuredInformation Gained
6:2 Fluorotelomer thioether hydroxyammoniumChemical Oxidation (e.g., heat-activated persulfate)Perfluoroalkyl Carboxylic Acids (PFCAs)Aggregate concentration of oxidizable precursors. nih.gov

While the TOP assay provides a total measure of precursors, significant advancements have been made in identifying specific transformation pathways and intermediates. The combined use of LC-MS/MS and HRMS allows for a more detailed investigation beyond the aggregate precursor measurement.

Studies on the biotransformation of 6:2 Fluorotelomer thioether amido sulfonate (6:2 FtTAoS), a compound structurally related to 6:2 FTSHA, have demonstrated this advanced capability. Researchers were able to identify specific, transient intermediates, such as sulfoxide (B87167) and sulfinyl compounds, during its degradation process under various environmental conditions. nih.govresearchgate.net This level of specific identification represents a methodological advancement over simply measuring the total precursor potential. Applying these techniques to 6:2 FTSHA allows for the characterization of its specific environmental fate, including the potential formation of intermediates like 6:2 Fluorotelomer sulfoxide hydroxyammonium, which has also been detected in AFFF formulations. nist.govdoi.org

Sample Preparation and Extraction Protocols for Diverse Matrices

Accurate and reliable analysis of 6:2 FTSHA is critically dependent on the effectiveness of sample preparation and extraction protocols, which must isolate the target analyte from complex matrices such as soil, sediment, and water. organomation.com

Solid-Phase Extraction (SPE) is a widely used technique for concentrating and purifying PFAS from liquid samples. However, the chemical nature of 6:2 FTSHA, which can exist as a cation, presents a challenge for standard extraction methods that are typically optimized for anionic PFAS. sgsaxys.com These standard methods often employ basic methanol (B129727) extraction followed by cleanup using weak anion exchange (WAX) cartridges. chromatographyonline.com

Research has shown that for cationic and zwitterionic PFAS in soil, extraction efficiency is significantly improved by using a sequential extraction method that involves both basic (e.g., ammonium hydroxide (B78521) in methanol) and acidic (e.g., hydrochloric acid in methanol) steps. sgsaxys.com This more comprehensive extraction is necessary to ensure that positively charged compounds like 6:2 FTSHA are effectively recovered from solid matrices. Furthermore, strict adherence to protocols using PFAS-free sampling equipment is essential to prevent cross-contamination during sample collection and handling. organomation.com

Research Gaps, Challenges, and Future Directions

Comprehensive Delineation of Emerging Transformation Products

A primary challenge in understanding the environmental impact of 6:2 FTSA-PrOH is the incomplete picture of its transformation products. Polyfluorinated compounds are known to degrade into a complex array of intermediate and terminal substances, which can be more mobile and persistent than the parent compound. battelle.orgmdpi.com

Research Gaps and Challenges:

Identification of Novel Products: The full range of transformation products resulting from the biotic and abiotic degradation of 6:2 FTSA-PrOH under various environmental conditions (e.g., aerobic, anaerobic, nitrate-reducing, and sulfate-reducing) remains largely uncharacterized. nih.govacs.orgescholarship.org Studies on analogous compounds, such as 6:2 fluorotelomer thioether amido sulfonate (6:2 FtTAoS), have shown that redox conditions critically influence the transformation pathways and the types of products formed. nih.govacs.org For instance, under sulfate-reducing conditions, 6:2 FtTAoS transforms primarily into the stable 6:2 fluorotelomer thioether propionate (B1217596) (6:2 FtTP), whereas aerobic pathways can yield perfluoroalkyl carboxylates (PFCAs) and fluorotelomer sulfonates. nih.govitrcweb.org

Analytical Limitations: The detection and quantification of emerging transformation products are analytically challenging. acs.orgnih.gov Many of these compounds lack commercial analytical standards, necessitating the use of advanced, non-targeted analysis with high-resolution mass spectrometry, which requires specialized expertise and equipment. nih.govarome-science.com Furthermore, the presence of complex mixtures and matrix interferences in environmental samples can severely compromise analytical accuracy and reproducibility. acs.orgutah.edu

Precursor Behavior: Polyfluorinated substances like 6:2 FTSA-PrOH act as precursors, contributing to the formation of persistent PFAAs in the environment over extended periods. battelle.orgmdpi.com A significant knowledge gap is quantifying the transformation rates and yields of these precursors to terminal products like PFOA and PFOS under real-world conditions. escholarship.orgnih.gov

Future Directions:

Future research must prioritize the use of high-resolution mass spectrometry and advanced analytical workflows to identify and semi-quantify the novel transformation products of 6:2 FTSA-PrOH. acs.org Laboratory microcosm studies that simulate diverse subsurface redox environments are essential for mapping these transformation pathways comprehensively. nih.govescholarship.org Developing analytical standards for key transformation intermediates would significantly improve the ability to monitor their fate in the environment.

Table 1: Known and Potential Transformation Pathways of Related 6:2 Fluorotelomer Compounds
Parent CompoundConditionKey Transformation Product(s)Terminal ProductsReference
6:2 Fluorotelomer thioether amido sulfonate (6:2 FtTAoS)Aerobic6:2 Fluorotelomer sulfonate (FTSA), 5:3 Fluorotelomer carboxylic acid (FTCA)Perfluorinated carboxylic acids (PFCAs; C4-C8) itrcweb.org
6:2 Fluorotelomer thioether amido sulfonate (6:2 FtTAoS)Sulfate-Reducing (Anaerobic)6:2 Fluorotelomer thioether propionate (6:2 FtTP)Recalcitrant, no further degradation observed nih.gov
6:2 Fluorotelomer thioether amido sulfonate (6:2 FtTAoS)Nitrate-Reducing (Anaerobic)6:2 Fluorotelomer thioether propionate (6:2 FtTP)6:2 FtS, PFHxA (low yield) acs.org
Fluorotelomer Alcohols (FTOHs)Atmospheric/BiologicalFluorotelomer carboxylic acids (FTCAs)Perfluorinated carboxylic acids (PFCAs) bbjgroup.comrsc.org

Predictive Modeling of Long-Term Environmental Fate and Transport

Accurately predicting the long-term environmental behavior of 6:2 FTSA-PrOH and its degradation products is critical for assessing exposure risks and designing effective site management strategies. However, developing reliable predictive models is fraught with challenges.

Research Gaps and Challenges:

Complex Partitioning Behavior: The movement of PFAS in the subsurface is governed by complex partitioning mechanisms, including sorption to soil organic carbon and mineral surfaces, as well as interactions at air-water and oil-water interfaces. mdpi.comitrcweb.org Sorption behavior is chain-length dependent and influenced by the specific functional group of the PFAS molecule. itrcweb.org The lack of compound-specific sorption coefficients for 6:2 FTSA-PrOH and its unique transformation products hinders the accuracy of fate and transport models. mdpi.com

Precursor Transformation Modeling: Existing models often struggle to incorporate the delayed release of terminal PFAAs from the transformation of precursors. semanticscholar.orgresearchgate.net The kinetics of these transformation reactions vary significantly with environmental conditions, adding a layer of complexity that is difficult to capture in predictive models. acs.org

Model Validation: A significant research gap is the lack of comprehensive, multi-year field data to validate PFAS transport models. mdpi.com The accuracy of current models is often limited by assumptions that may not hold true in heterogeneous subsurface environments.

Future Directions:

There is a pressing need for laboratory studies to determine key physicochemical properties, such as soil-water distribution coefficients (Kd), for 6:2 FTSA-PrOH and its primary transformation products. enviro.wiki This data will enable the development of more robust fate and transport models. Future modeling efforts should integrate dynamic substance flow with environmental fate models to better account for the long-term contribution of precursor degradation to environmental PFAA concentrations. semanticscholar.orgresearchgate.net Long-term field monitoring at contaminated sites is crucial for generating the data required to calibrate and validate these enhanced models. mdpi.com

Development of Innovative Remediation Technologies Based on Transformation Pathways

Current remediation technologies for PFAS-contaminated soil and groundwater, such as granular activated carbon (GAC) and ion exchange, are primarily separation techniques that generate PFAS-laden waste requiring further treatment or disposal. battelle.orgregenesis.com There is a critical need for innovative, destructive remediation technologies, and understanding the transformation pathways of compounds like 6:2 FTSA-PrOH can inform their development.

Research Gaps and Challenges:

Lack of Destructive In Situ Options: Effective in situ technologies that can destroy PFAS are largely still in the developmental stage. dtic.mil While methods like chemical oxidation, sonolysis, and electron beams show promise in the laboratory, their feasibility and cost-effectiveness at the field scale have yet to be demonstrated. clu-in.orgresearchgate.net

Harnessing Biotransformation: While microorganisms have been shown to transform polyfluorinated precursors, the biotransformation of highly persistent perfluoroalkyl acids (PFAAs) is extremely limited. nih.gov A key challenge is to identify and cultivate microbial communities or enzymes that can cleave the stable carbon-fluorine bond.

Technology Scalability and Cost: Many emerging remediation technologies are energy-intensive and expensive. researchgate.net For instance, thermal treatment requires high temperatures, and soil washing generates large volumes of solvent waste, making them costly for large-scale sites. researchgate.net

Future Directions:

A promising avenue of research is the development of treatment trains that leverage natural transformation processes. For example, stimulating specific microbial communities could transform precursors like 6:2 FTSA-PrOH into intermediates that are more amenable to a subsequent destructive technology. Phytoremediation, coupled with bioaugmentation of specific microbes, has shown potential for enhancing the removal and biotransformation of related compounds like 6:2 FTSA. acs.org Further research is needed to develop and scale up technologies like sonochemical treatment, electrochemical oxidation, and hydrothermal alkaline treatment (HALT) that can effectively destroy the full spectrum of PFAS, including recalcitrant end products. clu-in.orgmines.edu

Table 2: Status of Selected PFAS Remediation Technologies
TechnologyMechanismDevelopment StageLimitationsReference
Granular Activated Carbon (GAC)Sorption (Separation)Full-ScaleLess effective for short-chain PFAS; generates spent carbon. battelle.orgitrcweb.org
Ion Exchange (IX) ResinSorption (Separation)Full-ScaleRequires regeneration, creating a concentrated waste stream. dtic.milclu-in.org
ImmobilizationSorption/StabilizationField-Scale TestingLong-term efficiency needs investigation; does not destroy PFAS. researchgate.netnih.gov
Soil WashingMobilization/SeparationField-Scale TestingExpensive, energy-intensive, uses large solvent volumes. researchgate.net
IncinerationThermal DestructionFull-ScaleHigh energy cost; potential for incomplete destruction and harmful byproducts. dtic.milresearchgate.net
Electrochemical OxidationChemical DestructionPilot-ScaleEffectiveness can be reduced by other anions in the water. clu-in.orgitrcweb.org
SonolysisSonochemical DestructionBench-ScaleEnergy-intensive; scalability is a challenge. clu-in.org

Interdisciplinary Research Needs for Contaminated Site Management

The complexity of PFAS contamination necessitates a departure from siloed research efforts. Effective management of sites impacted by 6:2 FTSA-PrOH and other AFFF components requires a highly integrated, interdisciplinary approach. remediation-technology.com

Research Gaps and Challenges:

Integrating Diverse Expertise: Addressing the PFAS problem requires collaboration among analytical chemists, environmental engineers, hydrogeologists, microbiologists, toxicologists, and data scientists. remediation-technology.comtamu.edu A current challenge is fostering effective communication and data sharing across these disciplines to build comprehensive conceptual site models.

From Lab to Field: There is often a disconnect between promising laboratory findings and practical, field-scale application. Bridging this gap requires engineers and scientists to work together to design and test scalable, cost-effective solutions under real-world conditions. mdpi.com

Holistic Risk Assessment: Site management decisions must be based on a holistic understanding of risk, which includes not only the parent compounds but also their numerous transformation products. nih.gov This requires toxicological data for emerging PFAS, which is currently scarce.

Future Directions:

The establishment of interdisciplinary research initiatives is essential to accelerate progress. mines.eduremediation-technology.com These initiatives should focus on the entire lifecycle of the contamination problem, from fundamental research on molecular-scale interactions to the development of sustainable remediation technologies and risk assessment tools. mines.edu A "One Health" approach, which considers the interconnected health of humans, animals, and the environment, can provide a valuable framework for guiding this collaborative research. purdue.edu Ultimately, cooperation between academia, industry, and government agencies is needed to reduce PFAS use, develop safer alternatives, and effectively manage the legacy of contamination. purdue.edu

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 6:2 Fluorotelomer Thioether Hydroxyammonium in environmental matrices?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with high-resolution capabilities is the gold standard for detecting trace levels of this compound. Researchers should use isotopically labeled internal standards to correct for matrix effects. For environmental samples (e.g., soil, water), solid-phase extraction (SPE) coupled with tandem MS (MS/MS) enhances sensitivity and specificity . Ensure calibration curves are validated across expected concentration ranges, and include quality control samples to monitor instrument performance.

Q. How should experimental designs be structured to investigate the environmental degradation pathways of this compound?

  • Methodological Answer : Controlled laboratory microcosm studies under aerobic/anaerobic conditions are critical. Use contaminated solids (e.g., soil or sediment) spiked with the compound, and monitor degradation products (e.g., 6:2 fluorotelomer sulfonate) via time-series sampling. Include abiotic controls (e.g., sterilized matrices) to distinguish biotic vs. abiotic transformation pathways. Redox conditions, pH, and microbial community composition must be rigorously documented to interpret kinetic data .

Q. What are the standard protocols for synthesizing this compound with high purity for laboratory use?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between fluorotelomer thiols and hydroxyammonium precursors. Purification via column chromatography (e.g., silica gel with THF/hexane gradients) is essential to isolate the target compound. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via nuclear magnetic resonance (NMR) and elemental analysis. Triethylamine is often used to neutralize byproducts like HCl during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding the persistence of this compound under varying redox conditions?

  • Methodological Answer : Discrepancies often arise from differences in microbial consortia or matrix composition. Conduct comparative studies using standardized matrices (e.g., OECD soils) and replicate experiments across multiple laboratories. Apply multivariate statistical analysis (e.g., principal component analysis) to identify key variables (e.g., organic carbon content, electron acceptor availability) driving degradation rates. Cross-validate findings with stable isotope probing (SIP) to trace compound fate in complex systems .

Q. What advanced separation technologies are effective for isolating intermediates in the biodegradation pathway of this compound?

  • Methodological Answer : Membrane-based separation (e.g., ultrafiltration) coupled with high-performance liquid chromatography (HPLC) enables fractionation of degradation products. For volatile intermediates, headspace gas chromatography (HS-GC) with fluorine-specific detectors (e.g., electron capture detector) improves selectivity. Utilize hybrid quadrupole-time-of-flight (Q-TOF) MS for structural elucidation of unknown metabolites .

Q. How can theoretical frameworks guide the investigation of this compound’s environmental behavior?

  • Methodological Answer : Link experiments to conceptual models such as the "source-receptor sequence" in atmospheric chemistry, which considers air-surface exchange and scavenging mechanisms. For biodegradation studies, apply enzyme kinetics models (e.g., Michaelis-Menten) to quantify microbial transformation rates. Theoretical alignment ensures hypothesis-driven research, such as testing whether sorption to organic matter inhibits biodegradation .

Q. What statistical approaches are optimal for analyzing dose-response relationships in ecotoxicological studies involving this compound?

  • Methodological Answer : Use non-linear regression models (e.g., log-logistic curves) to estimate EC50 values for toxicity endpoints. For multivariate datasets (e.g., gene expression or metabolomic data), apply machine learning techniques like random forest analysis to identify biomarkers of exposure. Ensure statistical power by calculating sample sizes a priori using pilot data .

Data Presentation and Validation

Q. How should researchers present contradictory findings in peer-reviewed manuscripts?

  • Methodological Answer : Use tables to juxtapose conflicting results (e.g., degradation half-lives under different conditions) and discuss potential sources of variability (e.g., analytical limits, microbial diversity). Provide raw data in supplementary materials for reproducibility. Frame contradictions as opportunities for refining models, such as updating quantitative structure-activity relationship (QSAR) parameters .

Q. What validation steps are critical when reporting novel degradation products of this compound?

  • Methodological Answer : Confirm metabolite structures using orthogonal techniques (e.g., NMR for constitutional isomers, high-resolution MS for molecular formulas). Compare retention times and spectral data with authentic standards if available. For novel compounds, perform in silico toxicity prediction (e.g., using ECOSAR) to assess environmental risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6:2 Fluorotelomer thioether hydroxyammonium
Reactant of Route 2
Reactant of Route 2
6:2 Fluorotelomer thioether hydroxyammonium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.